![molecular formula C13H13N B2604646 2-Methyl-[1,1'-biphenyl]-3-amine CAS No. 172975-98-3](/img/structure/B2604646.png)

2-Methyl-[1,1'-biphenyl]-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

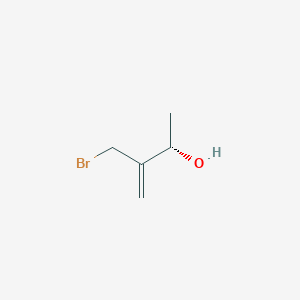

“2-Methyl-[1,1’-biphenyl]-3-amine” is an organic compound. It is a derivative of biphenyl, where one hydrogen atom on one of the phenyl rings is replaced by a methyl group .

Molecular Structure Analysis

The molecular formula of “2-Methyl-[1,1’-biphenyl]-3-amine” is C13H12 . The structure includes two phenyl rings connected by a single bond, with a methyl group attached to one of the rings .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2-Methyl-[1,1'-biphenyl]-3-amine derivatives, specifically Me-TBBI, have shown significant application in the development of organic light-emitting diodes (OLEDs). Me-TBBI exhibits excellent thermal stability and good solubility in common solvents, which are crucial properties for OLEDs. Its use as a host material in phosphorescent OLEDs, doped with the guest of Ir(ppy)3, has led to improved device performance due to charge localization and thermal stability (Ge et al., 2008).

Corrosion Inhibition

Amine derivative compounds, such as 2-Methyl-[1,1'-biphenyl]-3-amine, have been synthesized and studied for their efficacy as corrosion inhibitors for mild steel in acidic environments. The protective film formed by these compounds on the steel surface, confirmed through scanning electron microscopy, demonstrates their potential in corrosion protection applications (Boughoues et al., 2020).

Anticancer Activity

Research on 2-Methyl-[1,1'-biphenyl]-3-amine derivatives in medicinal chemistry has shown promising results in cancer treatment. Certain derivatives have displayed strong anti-cancer effects on various cancer cell lines, indicating the potential of these compounds in oncological therapeutics (Chen et al., 2020).

Synthesis of Amines

The compound has also been used in the synthesis of N-Methyl- and N-Alkylamines, which are important in academic research and industrial production. The development of cost-effective methods for synthesizing and functionalizing amines using earth-abundant metal-based catalysts, like Co3O4, has been a significant application area (Senthamarai et al., 2018).

Electroluminescence

In electroluminescent applications, derivatives of 2-Methyl-[1,1'-biphenyl]-3-amine have been used in developing novel hole-transporting materials. These materials, combined with electron-transporting materials, show potential in achieving high internal quantum efficiency in organic light-emitting diodes (OLEDs), with varied color emissions (Cai et al., 2019).

Safety And Hazards

properties

IUPAC Name |

2-methyl-3-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVGZIZBMFJASZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-[1,1'-biphenyl]-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N-hydroxymethanimidamide](/img/structure/B2604568.png)

![(3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2604569.png)

![2-chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2604572.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2604574.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2604580.png)

![4-allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2604581.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2604583.png)

![1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2604584.png)